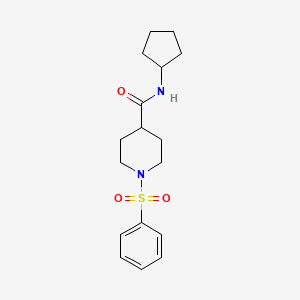
2,5-dimethyl-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C17H19NO It is a derivative of benzamide, characterized by the presence of two methyl groups on the benzene ring and a 4-methylphenyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzoic acid and 4-methylaniline.
Amide Formation: The carboxylic acid group of 2,5-dimethylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated acid reacts with 4-methylaniline to form the amide bond, yielding this compound.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures. Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the synthesis.
化学反応の分析
Types of Reactions
2,5-dimethyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzaldehyde.
Reduction: Formation of 2,5-dimethyl-N-(4-methylphenyl)benzylamine.
Substitution: Formation of halogenated derivatives such as 2,5-dimethyl-4-bromo-N-(4-methylphenyl)benzamide.
科学的研究の応用
2,5-dimethyl-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-dimethyl-N-(4-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.
類似化合物との比較
Similar Compounds
N-(4-methylphenyl)benzamide: Lacks the additional methyl groups on the benzene ring.
2,5-dimethylbenzamide: Lacks the 4-methylphenyl group.
N-(4-methylphenyl)-2,5-dimethylbenzamide: Similar structure but with different substitution patterns.
Uniqueness
2,5-dimethyl-N-(4-methylphenyl)benzamide is unique due to the specific arrangement of methyl groups and the 4-methylphenyl substituent, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other benzamide derivatives.
特性
IUPAC Name |
2,5-dimethyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)17-16(18)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTOZKXOURYDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine](/img/structure/B5833717.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)

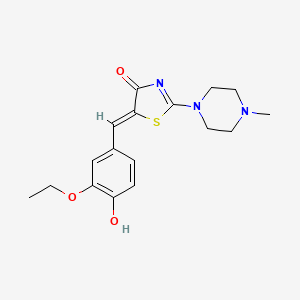
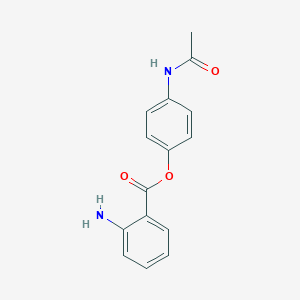
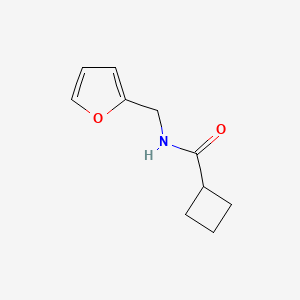
![2-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5833745.png)

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5833762.png)
![N~1~-(3-{1-[(E)-2-(4-NITROBENZOYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE](/img/structure/B5833770.png)
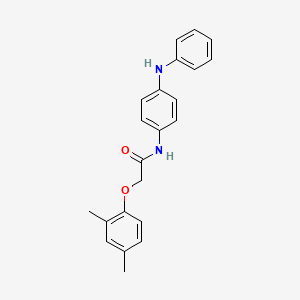
![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)
